![molecular formula C17H14F3N3OS2 B2523751 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide CAS No. 674804-90-1](/img/structure/B2523751.png)
2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide is a compound of significant interest within the fields of chemistry and pharmaceuticals. With a complex structure featuring multiple functional groups, this compound offers a variety of potential applications, ranging from chemical synthesis to potential therapeutic uses. The combination of cyano, pyridinyl, sulfanyl, and phenyl groups within its structure gives it a unique set of chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide typically involves a multi-step process:
Formation of the Pyridinyl Sulfanyl Intermediate: This involves the reaction of 3-cyano-6-methyl-4-(trifluoromethyl)pyridine with a thiol compound under controlled conditions, usually in the presence of a base such as potassium carbonate.
Acetamide Formation: The resulting intermediate then undergoes a nucleophilic substitution reaction with 4-(methylsulfanyl)phenylacetamide. This step typically requires a polar aprotic solvent like dimethylformamide (DMF) and a catalyst such as triethylamine.
Industrial Production Methods
Industrial production may scale these reactions to larger batch processes, incorporating:
Continuous flow reactors to ensure consistent mixing and reaction times.
Advanced purification techniques like crystallization and chromatography to yield high-purity products.
Process optimization strategies to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanyl (thioether) sites, leading to the formation of sulfoxides and sulfones.
Reduction: The nitro groups present in some derivatives can be reduced to amines under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at the aromatic rings and the cyano group.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction Reagents: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution Reagents: Halogenation agents like N-bromosuccinimide (NBS), nucleophiles like sodium methoxide (NaOCH₃).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Varied depending on the substituent added (e.g., brominated derivatives).
科学的研究の応用
2-{[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide has diverse applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structural components.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways influenced by its functional groups.
Industry: Used in the formulation of specialty chemicals and materials due to its unique chemical properties.
作用機序
Mechanism
The precise mechanism of action for its biological effects can be complex:
Molecular Targets: It may interact with specific enzymes or receptors, modifying their activity.
Pathways: Influences signaling pathways or metabolic processes, depending on its interaction with cellular components.
類似化合物との比較
Comparison and Uniqueness
When compared to similar compounds:
Structural Similarity: Compounds like 2-{[3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide share a similar core structure but lack the methylsulfanyl substitution, which can significantly alter their reactivity and application.
Functional Group Diversity: The presence of both cyano and trifluoromethyl groups in a single molecule makes it unique among related compounds, offering a combination of electron-withdrawing effects that can be leveraged in various chemical reactions.
Similar Compounds
2-{[3-Cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide
N-[4-(Methylsulfanyl)phenyl]acetamide
特性
IUPAC Name |
2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3OS2/c1-10-7-14(17(18,19)20)13(8-21)16(22-10)26-9-15(24)23-11-3-5-12(25-2)6-4-11/h3-7H,9H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIOXEWLQBIIGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)SC)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N'-(2-oxoindolin-3-ylidene)-3-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)propanehydrazide](/img/structure/B2523668.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2523669.png)
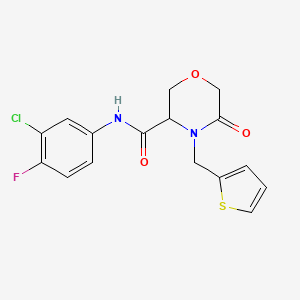
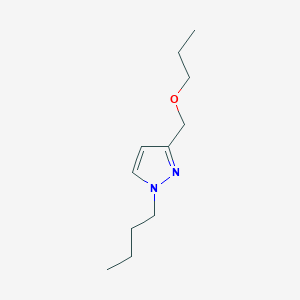
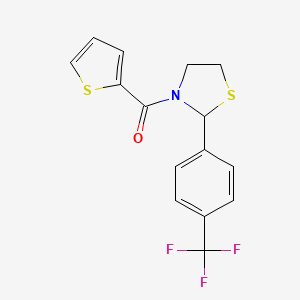

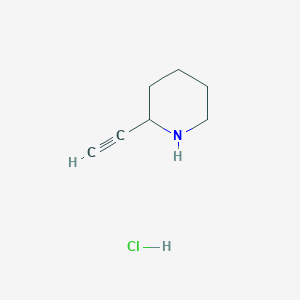
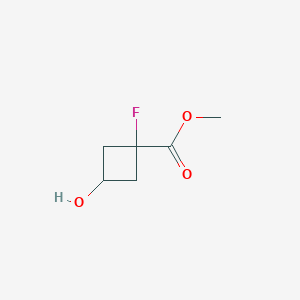
![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2523683.png)
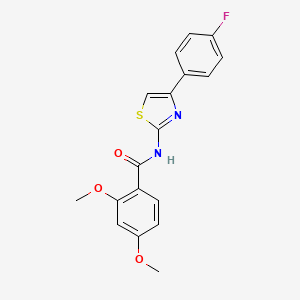
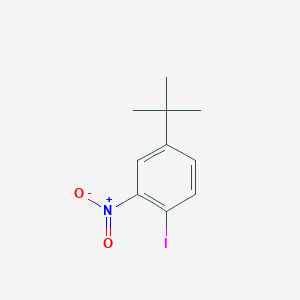
![Ethyl 2-[(4-aminocyclohexyl)oxy]acetate hydrochloride](/img/structure/B2523689.png)
![4-[1-[2-(4-Methoxy-2-methylphenyl)acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2523690.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2523691.png)
